Product packaging for Finerenone metabolite M1(Cat. No.:CAS No. 2084136-51-4)

Finerenone metabolite M1

Cat. No.: B8820101
CAS No.: 2084136-51-4
M. Wt: 376.4 g/mol
InChI Key: LLVQDSTWXBMTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Finerenone metabolite M1 is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2084136-51-4

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,6-naphthyridine-3-carboxamide

InChI

InChI=1S/C21H20N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10H,5H2,1-4H3,(H2,23,26)

InChI Key

LLVQDSTWXBMTSL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C2=NC(=C(C(=C21)C3=C(C=C(C=C3)C#N)OC)C(=O)N)C)C

Origin of Product

United States

Enzymatic Biotransformation and Formation Mechanisms of Finerenone Metabolite M1

Finerenone (B607456) undergoes extensive metabolism in the human body, primarily through oxidative biotransformation pathways. sci-hub.ruresearchgate.net A major clearance pathway for finerenone involves the formation of its metabolite, M1. sci-hub.runih.gov This transformation occurs through the aromatization of the dihydronaphthyridine moiety of the parent finerenone molecule. researchgate.netdrugbank.comnih.gov

The formation of M1, along with other primary metabolites, represents the initial step in a cascade of metabolic reactions. sci-hub.ruresearchgate.net While M1 is a major metabolite in terms of the pathway, it constitutes a very small fraction of the total excreted dose, with less than 1.5% of a recovered dose being found in urine and feces as the M1 metabolite. drugbank.comsmolecule.com Research indicates that the metabolites of finerenone, including M1, are pharmacologically inactive. researchgate.netnih.govtga.gov.au

An interesting characteristic of the M1 metabolite is its axial chirality, meaning it exists as two distinct atropisomers (e.g., M1a and M1b) which are non-superimposable mirror images due to restricted rotation. sci-hub.runih.gov Studies analyzing plasma and excreta have shown that one atropisomer, designated as the a-series, is predominant in humans and other species. researchgate.netnih.gov

Table 1: Enzymes Involved in the Formation of Finerenone Metabolite M1

Enzyme Contribution to Finerenone Metabolism Role in M1 Formation
CYP3A4 ~ 90% drugbank.comresearchgate.netnih.gov Predominant enzyme in the aromatization of Finerenone to M1. sci-hub.ruresearchgate.netdrugbank.com
CYP2C8 ~ 10% drugbank.comresearchgate.netnih.gov Contributes to the formation of M1. researchgate.netdrugbank.com

Finerenone Metabolite M1 As a Precursor for Subsequent Metabolites M2, M3

The metabolic journey of finerenone (B607456) does not end with the formation of M1. Instead, M1 serves as an intermediate substrate for further biotransformation, leading to the creation of downstream metabolites M2 and M3. drugbank.comsmolecule.com This sequential metabolism is part of the naphthyridine pathway, which is a dominant metabolic route for finerenone in humans. sci-hub.rusmolecule.com

The conversion of M1 to M2 is achieved through a hydroxylation reaction. drugbank.comsmolecule.com Subsequently, M2 is further oxidized to form the carboxylic acid metabolite, M3. drugbank.comnih.govsmolecule.com Both of these sequential metabolic steps are catalyzed exclusively by the CYP3A4 enzyme. researchgate.netdrugbank.comsmolecule.com While CYP2C8 is involved in the initial formation of M1, it does not participate in the subsequent conversion to M2. researchgate.net

The metabolites M1, M2, and M3 are the dominant metabolites of finerenone found in human plasma. sci-hub.ruresearchgate.netnih.gov Although M1 itself is found in very low amounts in excreta, its downstream products, M2 and M3, account for a significant portion of the metabolites eliminated via the kidneys. drugbank.comsmolecule.comnih.gov Along with another metabolite, M4, M2 and M3 represent 47.8% of the dose recovered in urine. drugbank.comnih.gov Like M1, both M2 and M3 are considered pharmacologically inactive and exhibit axial chirality. researchgate.netnih.govnih.gov

Table 2: Metabolic Pathway of Finerenone to M3 via M1

Step Precursor Metabolite Reaction Type Primary Enzyme
1 Finerenone M1 Aromatization researchgate.netdrugbank.com CYP3A4, CYP2C8 drugbank.com
2 M1 M2 Hydroxylation drugbank.comsmolecule.com CYP3A4 researchgate.netdrugbank.com
3 M2 M3 Oxidation drugbank.comnih.govsmolecule.com CYP3A4 drugbank.comsmolecule.com

Systemic Disposition and Quantitative Profile of Finerenone Metabolite M1

Distribution and Abundance of Finerenone (B607456) Metabolite M1 in Biological Matrices

Following administration of finerenone, M1 becomes the most prominent drug-related component in human plasma. swissmedic.ch

In human plasma, M1 is the most abundant metabolite. swissmedic.ch Following a single oral dose of radiolabelled finerenone, metabolite M1 accounted for the largest portion of the total radioactivity area under the curve (AUC) in plasma. swissmedic.cheuropa.eu The median time to reach maximum plasma concentration (tmax) for M1 is approximately 1.0 hour. swissmedic.ch

The metabolite-to-parent ratios for M1's AUC have been calculated to be 6.87 after oral administration, indicating significant first-pass metabolism. swissmedic.ch This extensive conversion happens in the gut wall and liver. nih.gov

Plasma AUC Contributions of Finerenone and its Major Metabolites

CompoundContribution to Total Radioactivity AUC in Plasma (%)
Finerenone7.1%
Metabolite M148.9%
Metabolite M221.5%
Metabolite M39.0%

Source: SwissPAR - Kerendia - Swissmedic swissmedic.ch

Metabolite M1 is the dominant circulating compound in plasma following finerenone administration. swissmedic.ch Together, finerenone and its primary metabolites (M1, M2, M3) constitute over 90% of the total drug-related material circulating in plasma, with M1 alone representing nearly half of the total radioactivity AUC. swissmedic.cheuropa.eunih.gov The inactive naphthyridine metabolites M1, M2, and M3 are the dominant metabolites identified in human plasma. sci-hub.ruresearchgate.netnih.gov

Plasma Concentration and Area Under the Curve (AUC) Contributions of Finerenone Metabolite M1

Elimination Pathways and Excretion Characteristics of this compound

The elimination of finerenone and its metabolites occurs primarily through the kidneys. sci-hub.ruresearchgate.netnih.gov Approximately 80% of an administered dose is excreted in urine and about 20% in feces, almost entirely in the form of metabolites. nih.govnih.gov

Despite being the major metabolite in plasma, M1 is found in negligible amounts in urine. nih.gov One report indicates that the major plasma metabolite M1 was not detected in urine at all. swissmedic.ch Other sources state that M1 accounts for less than 1.5% of the recovered dose in both urine and feces combined. drugbank.comnih.gov The vast majority of the renally excreted radioactivity is attributed to other metabolites, particularly M3. swissmedic.ch

Similar to urine, the excretion of M1 in feces is minimal. drugbank.comnih.gov The primary metabolite found in feces is M5, which accounts for 9.40% of an administered dose, while unchanged finerenone is less than 0.2%. swissmedic.chtga.gov.au The combined contribution of M1 to both urine and fecal excretion pathways is less than 1.5%. drugbank.comnih.gov

Excretion of this compound

Excretion RoutePercentage of Recovered Dose
Urine and Feces (Combined)<1.5%

Source: DrugBank Online drugbank.com, PubChem nih.gov

Stereochemical Aspects: Axial Chirality and Atropisomerism of Finerenone Metabolite M1

Identification and Characterization of Atropisomeric Forms (M1a and M1b) of Finerenone (B607456) Metabolite M1

Finerenone undergoes extensive oxidative metabolism in the body. nih.govresearchgate.net One of the primary metabolic pathways is the aromatization of the dihydronaphthyridine moiety of the parent compound, which leads to the formation of the naphthyridine metabolite M1. nih.govresearchgate.netresearchgate.net This metabolite, along with M2 and M3, has been identified as a dominant metabolite in human plasma. nih.govresearchgate.netsci-hub.ru

Structurally, the restricted rotation around the single bond connecting the naphthyridine core and the phenyl ring in M1 gives rise to axial chirality. nih.govresearchgate.netsci-hub.ru This results in the formation of two distinct, non-superimposable atropisomeric forms. swissmedic.ch These atropisomers are designated as M1a and M1b. nih.govresearchgate.netsci-hub.ruresearchgate.net While M1 is the most abundant metabolite of finerenone in human plasma, both M1a and M1b are considered pharmacologically inactive. swissmedic.chfda.gov.phhres.catga.gov.au Studies analyzing radioactivity in plasma after administration of radiolabeled finerenone found that M1 accounted for 48.9% of the total radioactivity, making it the most prevalent compound. swissmedic.ch

Stereoselective Formation and Predominance of Specific Atropisomers in Biological Systems

The metabolic formation of M1 is highly stereoselective. nih.govresearchgate.netsci-hub.ru In vivo studies conducted in humans, dogs, and rats have consistently demonstrated that one atropisomer of M1 is formed preferentially. nih.govresearchgate.netsci-hub.ruresearchgate.net

Analyses of plasma and excreta from these species have shown that the atropisomers belonging to the "a-series" are predominant. nih.govresearchgate.netsci-hub.ruresearchgate.net Specifically for metabolite M1, the M1a form is the major atropisomer found in biological systems. swissmedic.ch Research indicates that the 'a-series' atropisomers account for over 79% of the respective metabolite concentrations in all three species studied. nih.govsci-hub.ruresearchgate.netresearchgate.net This marked predominance points to a spatially constrained enzymatic environment during the metabolic conversion of finerenone to M1, likely within the active site of cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for finerenone metabolism. nih.govresearchgate.net

Table 1: Predominance of Finerenone Metabolite M1 Atropisomers in Biological Systems This table is interactive. You can sort and filter the data.

Metabolite Series Predominance in Humans, Dogs, and Rats Source
a-series (e.g., M1a) >79% nih.govsci-hub.ruresearchgate.netresearchgate.net
b-series (e.g., M1b) <21% nih.govsci-hub.ruresearchgate.netresearchgate.net

Chromatographic Resolution and Stereoisomer Analysis of this compound

The quantitative analysis and separation of the M1a and M1b atropisomers require specialized analytical techniques. The investigation of the atropisomeric ratio in biological matrices such as plasma and excreta necessitates methods capable of resolving these stereoisomers. researchgate.netsci-hub.ru

While specific protocols for M1 are detailed within proprietary research, the separation of atropisomers and other stereoisomers is conventionally achieved through chiral chromatography. google.com Techniques such as chiral high-pressure liquid chromatography (HPLC) are standard for resolving such isomers. google.com For related dihydropyridine (B1217469) compounds, specialized columns like the Chiralpak AD-H have proven effective in discriminating between enantiomers. researchgate.net Similarly, the parent compound, finerenone, is purified from its racemic mixture using chiral column chromatography to isolate the desired active enantiomer. It is therefore understood that similar chiral chromatographic methods are employed for the analytical resolution and stereoisomer analysis of this compound, allowing for the precise determination of the M1a to M1b ratio in various biological samples.

Comparative Metabolism of Finerenone Metabolite M1 Across Species

Cross-Species Profiling of Finerenone (B607456) Metabolite M1 in Preclinical Models

Finerenone undergoes extensive oxidative biotransformation in all species studied, with only minor quantities of the unchanged drug found in excreta. The primary metabolic route involves the aromatization of finerenone's dihydronaphthyridine moiety to form the pharmacologically inactive metabolite M1. researchgate.net This initial product is then subject to further oxidative reactions. researchgate.net While the metabolic pathways are qualitatively consistent across species, significant quantitative differences exist in the plasma profiles of finerenone and its metabolites.

For metabolites M1, M2, and M3, axial chirality results in the formation of two distinct atropisomers (e.g., M1a and M1b). researchgate.netnih.gov Across humans, dogs, and rats, analysis has consistently shown that one atropisomer, the 'a-series', is predominant, accounting for over 79% of each metabolite. researchgate.netnih.gov

In Vivo Metabolic Fate of Finerenone Metabolite M1 in Canine Models

In canine models, finerenone is extensively metabolized. Studies involving female Beagle dogs show a balanced excretion of radioactivity, with approximately 53% eliminated through the renal route and 42% via the biliary/fecal route.

Unlike in humans where M1 is a major circulating metabolite, the plasma profile in dogs is characterized primarily by the parent compound, finerenone, and metabolite M2. researchgate.netnih.gov M1 is formed through the primary aromatization pathway and serves as a precursor to M2 via a subsequent oxidation step. researchgate.net The 'a' atropisomer of M1 (M1a) is the predominant form observed in dogs. nih.gov

Rodent (Rat and Mouse) Metabolic Pathways Leading to and Involving this compound

Metabolic studies in male Wistar rats demonstrate that finerenone is extensively metabolized, with excretion occurring predominantly through the biliary/fecal route (76%). In rat plasma, the parent drug, finerenone, is the most abundant component. researchgate.netnih.gov Metabolites M1 and M4 are considered minor metabolites in this species.

The formation of M1 in rats follows the same aromatization pathway seen in other species, and its 'a' atropisomer (M1a) is the dominant form. researchgate.net While detailed metabolic profiling for M1 in mice is less extensively documented in the provided sources, mouse models have been utilized in preclinical studies to evaluate the efficacy of finerenone, particularly in the context of kidney disease. nih.govmdpi.combiorxiv.org

Table 1: Comparative In Vivo Plasma Metabolite Profiles of Finerenone

Species Major Circulating Components in Plasma Primary Excretion Route Reference
Human Metabolites M1, M2, M3 Renal (80%) researchgate.net
Dog Finerenone, Metabolite M2 Balanced Renal (53%) and Biliary/Fecal (42%) researchgate.net
Rat Finerenone Biliary/Fecal (76%) researchgate.net

In Vitro Metabolism of Finerenone to M1 in Hepatic Microsomes and Hepatocytes from Various Species

In vitro studies using hepatic microsomes and hepatocytes from rats, dogs, monkeys, and humans have been conducted to characterize the metabolic pathways of finerenone. europa.eu These studies confirmed that there are no human-specific metabolic pathways and that the biotransformation routes are consistent across the species tested. europa.eu The predominant pathway in all species is the naphthyridine oxidation route, which produces metabolites M1, M2, and M3. europa.eu

The formation of M1 from finerenone is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, which is responsible for approximately 90% of the metabolism, with a minor contribution from CYP2C8 (about 10%). drugbank.comresearchgate.net Further metabolism of M1 into M2 is also mediated by CYP3A4. drugbank.com In incubations with pooled human liver microsomes, the ratio of M1 atropisomers was found to be 94.6% for M1a and 5.41% for M1b.

Table 2: Enzymes Involved in Finerenone Metabolism to M1

Enzyme Contribution to M1 Formation Role in Subsequent Metabolism Reference
CYP3A4 Major (~90%) Catalyzes conversion of M1 to M2 drugbank.comresearchgate.net
CYP2C8 Minor (~10%) Contributes to M1 formation drugbank.comresearchgate.net

Translational Significance of Species-Specific Metabolic Differences for this compound

The metabolic pathways of finerenone are qualitatively similar across rats, dogs, and humans, which supports the use of these animal models for preclinical safety and toxicology assessments. The major human metabolites, including M1, are also found in the test species, meaning there are no unique human metabolites that would complicate safety evaluations. fda.gov

However, significant quantitative differences in the plasma metabolite profiles exist. In human plasma, the inactive naphthyridine metabolites M1, M2, and M3 are the dominant circulating entities, with M1 being the most abundant. researchgate.netswissmedic.ch In contrast, the parent drug finerenone is the main component in rat plasma, while finerenone and M2 are the major analytes in dog plasma. researchgate.netnih.gov Specifically, metabolites M1 and M3 are considered disproportionately higher in human plasma than in preclinical species. fda.gov

These quantitative differences are crucial for interspecies extrapolation of pharmacokinetic data. The fact that the major human metabolites (M1, M2, M3) are pharmacologically inactive against the mineralocorticoid receptor is a key finding. researchgate.net The presence of these metabolites in preclinical species allows for their thorough toxicological assessment, ensuring the safety profile can be adequately characterized before human studies. Understanding these species-specific metabolic profiles is essential for accurately translating preclinical findings to the human clinical setting.

Advanced Analytical Methodologies for Characterization and Quantification of Finerenone Metabolite M1

High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Detection

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and detection of finerenone (B607456) and its metabolites from biological matrices.

Reversed-Phase HPLC Method Development and Optimization for Finerenone Metabolite M1

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of finerenone and its metabolites. ijirt.org The development of a robust RP-HPLC method involves careful optimization of several parameters to achieve adequate separation and sensitivity.

Key considerations in method development include the selection of the stationary phase, mobile phase composition, flow rate, and detection wavelength. For instance, a C18 column is often employed as the stationary phase. gsconlinepress.comnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. ijirt.orggsconlinepress.com The pH of the mobile phase can significantly influence the retention and peak shape of the analytes. nih.gov

One study detailed an RP-HPLC method for finerenone using a mobile phase of methanol and phosphate (B84403) buffer (35:65 v/v) with a flow rate of 1.0 mL/min and UV detection at 235 nm. ijirt.org Another method utilized a mobile phase of 0.03M potassium dihydrogen orthophosphate in water (pH 3.2) and acetonitrile (30:70 v/v) with a flow rate of 1 mL/min and UV detection at 309 nm. researchgate.net A different approach used a mobile phase of water, acetonitrile, and triethylamine (B128534) (450:550:10 v/v/v) with the pH adjusted to 7, a flow rate of 0.8 mL/min, and UV detection at 252 nm. nih.gov

The optimization of these parameters is critical for resolving this compound from the parent drug and other metabolites, ensuring accurate quantification.

Application of Ultra-Performance Liquid Chromatography (UPLC) in M1 Analysis

Ultra-performance liquid chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. These advantages are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). While specific UPLC methods dedicated solely to this compound are not extensively detailed in the provided search results, the principles of UPLC are highly applicable to its analysis. The enhanced separation power of UPLC would be particularly beneficial in resolving the atropisomers of M1 (M1a and M1b), which have been observed for metabolites of finerenone. sci-hub.ruresearchgate.net

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the definitive identification and sensitive quantification of drug metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of drugs and their metabolites in complex biological matrices like plasma and urine. europa.eunih.gov This technique combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.

Validated LC-MS/MS methods have been developed for the simultaneous quantification of finerenone and its major metabolites, including M1, in human plasma. fda.govnih.gov These methods typically involve protein precipitation to extract the analytes from the plasma sample, followed by LC-MS/MS analysis. nih.govsci-hub.se The use of a stable isotope-labeled internal standard for M1 is crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response. nih.govnih.gov

A validated LC-MS/MS assay for finerenone and its metabolites M1, M2, and M3 in human plasma utilized a working range of 0.500 µg/L to 500 µg/L for the metabolites. nih.gov The accuracy and precision for M1 in quality control samples were reported to be within 96.5–100.3% and 2.6–6.7%, respectively. nih.gov Another method for finerenone and its metabolites in human plasma had a validated assay range of 0.500 to 500 µg/L for the metabolites. fda.gov

ParameterThis compoundReference
Lower Limit of Quantification (LLOQ)0.500 µg/L nih.gov
Upper Limit of Quantification (ULOQ)500 µg/L nih.gov
Accuracy96.5–100.3% nih.gov
Precision (%CV)2.6–6.7% nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural elucidation and confirmation of metabolites. The structures of finerenone and its metabolites, including M1, have been confirmed using HRMS/MS. sci-hub.ruresearchgate.net This technique allows for the determination of the elemental composition of the metabolite, providing strong evidence for its proposed structure. The primary metabolic pathway leading to M1 involves the aromatization of the dihydronaphthyridine moiety of finerenone. sci-hub.ruresearchgate.net

Strategies for Sample Preparation and Matrix Effects Mitigation in this compound Analysis

Effective sample preparation is critical for removing interferences from biological matrices and ensuring the reliability of the analytical method. For the analysis of finerenone and its metabolites in plasma, protein precipitation is a commonly used sample preparation technique. nih.govnih.gov This method is straightforward and rapid, involving the addition of a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analytes. nih.govsci-hub.se

Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting matrix components, can be a significant challenge in LC-MS/MS analysis. A study on finerenone quantification noted a moderate, concentration-independent matrix effect. nih.govsci-hub.se To mitigate this, the use of a stable isotope-labeled internal standard is a highly effective strategy. nih.gov The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis. The ISTD-normalized matrix factors for finerenone were reported to be between 0.98 and 1.03, indicating effective compensation for matrix effects. nih.govresearchgate.net

Method Validation Parameters for this compound Quantification

The quantification of this compound in biological matrices necessitates the use of thoroughly validated analytical methods to ensure the reliability and accuracy of the obtained data. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant technique for this purpose, offering high sensitivity and selectivity. payeshdarou.irnih.gov The validation of these methods is conducted in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). sci-hub.se

Key validation parameters for the quantification of this compound include selectivity, linearity, accuracy, precision, and the lower limit of quantification (LLOQ). These parameters are rigorously assessed to demonstrate that the analytical method is fit for its intended purpose.

In a validated LC-MS/MS method for the simultaneous determination of finerenone and its metabolites (M1, M2, and M3) in human plasma, the assay was established for a concentration range of 0.5 to 500 µg/L for the metabolites. europa.eu The quality control (QC) samples for M1 were assessed at concentrations of 1.50 µg/L, and up to 375 µg/L. nih.gov The accuracy and precision for these QC samples were found to be within acceptable limits, with accuracy ranging from 96.5% to 100.3% and precision (expressed as the coefficient of variation) between 2.6% and 6.7%. nih.gov

For the quantification of the atropisomers of M1 (M1a and M1b), a specific LC-MS/MS method was developed and validated. sci-hub.ru This method utilized a chiral column to separate the two atropisomers and had a calibration range from 0.100 to 500 µg/l. sci-hub.ru Quality control samples for this assay, with concentrations ranging from 0.300 to 400 µg/l, demonstrated an accuracy of 81.4–116.3% and a precision of 0.4–9.4%. sci-hub.ru It was observed that in humans, one atropisomer (a-series) of each metabolite, including M1, was predominant. sci-hub.ru

The analytical methods for quantifying finerenone and its metabolites in urine typically involve a 10-fold dilution with human plasma before applying the plasma assay methods. europa.eufda.gov The validated range for metabolites in this diluted matrix was 5.00 to 5000 µg/L. europa.eu

The table below summarizes the key method validation parameters for the quantification of this compound.

Table 1: Method Validation Parameters for this compound

ParameterMatrixMethodDetailsFindingsCitations
Linearity Human PlasmaHPLC-MS/MSWorking range for metabolites.0.500 µg/L to 500 µg/L nih.gov
Lower Limit of Quantification (LLOQ) Human PlasmaHPLC-MS/MSLLOQ for metabolites.0.500 µg/L nih.gov
Accuracy Human PlasmaHPLC-MS/MSQC samples (1.50 µg/L to 375 µg/L).96.5% to 100.3% nih.gov
Precision (CV%) Human PlasmaHPLC-MS/MSQC samples (1.50 µg/L to 375 µg/L).2.6% to 6.7% nih.gov
Linearity (Atropisomers) Human PlasmaChiral LC-MS/MSCalibration range for M1a and M1b.0.100 to 500 µg/l sci-hub.ru
Accuracy (Atropisomers) Human PlasmaChiral LC-MS/MSQC samples (0.300 to 400 µg/l).81.4% to 116.3% sci-hub.ru
Precision (CV%) (Atropisomers) Human PlasmaChiral LC-MS/MSQC samples (0.300 to 400 µg/l).0.4% to 9.4% sci-hub.ru
Linearity Human Urine (10-fold dilution in plasma)HPLC-MS/MSWorking range for metabolites.5.00 to 5000 µg/L europa.eu

Pharmacological Inactivity and Lack of Biological Activity of Finerenone Metabolite M1

Implications of Finerenone (B607456) Metabolite M1 Inactivity for Overall Finerenone Pharmacodynamics

Furthermore, the formation of M1 and other inactive metabolites is the predominant clearance pathway for finerenone. researchgate.net This means that the drug is effectively deactivated through metabolism. Consequently, even in situations where metabolite concentrations might increase, such as in patients with renal impairment, this accumulation does not translate into increased on-target pharmacological effects or MR-related toxicity. tga.gov.au The unique profile of finerenone, characterized by a short half-life and the absence of active metabolites, contributes to its predictable pharmacodynamic behavior. tandfonline.commdpi.com

Future Research Trajectories for Finerenone Metabolite M1

Investigation of Novel or Unidentified Minor Biotransformation Pathways of Finerenone (B607456) Metabolite M1

Finerenone is primarily metabolized through two main biotransformation pathways. nih.gov The first and major clearance pathway involves the oxidation of Finerenone's dihydronaphthyridine moiety to form the aromatic naphthyridine derivative, metabolite M1. researchgate.netnih.govsci-hub.runih.gov This reaction is catalyzed predominantly by Cytochrome P450 3A4 (CYP3A4), with a minor contribution from CYP2C8. nih.govdrugbank.com Metabolite M1 is subsequently subject to further oxidative biotransformation, including hydroxylation to metabolite M2 and further oxidation to a carboxylic acid, metabolite M3. nih.govdrugbank.com A second, distinct oxidative pathway for Finerenone leads to the formation of metabolites M4 and M5, which is thought to involve an intermediate epoxidation followed by hydrolysis. nih.gov

While the M1 -> M2 -> M3 axis represents the dominant metabolic route for M1, a key area for future research is the comprehensive characterization of any additional, currently unidentified minor biotransformation pathways of M1. In vivo studies have shown that M1, M2, and M3 are the most abundant metabolites in human plasma, but the complete metabolic profile may harbor other minor derivatives of M1. frontiersin.org The urinary and fecal excretion of M1 itself is very low, suggesting it is almost entirely converted to subsequent metabolites. drugbank.comfrontiersin.org Future investigations could employ high-sensitivity mass spectrometry and isotopic labeling to search for novel M1 metabolites in plasma and excreta, which could reveal a more complete picture of Finerenone's clearance and potential for forming other, as-yet-uncharacterized, chemical entities.

Potential for Finerenone Metabolite M1 as a Biomarker of Finerenone Exposure or Metabolism

Metabolite M1 exhibits several characteristics that make it a strong candidate for a clinical biomarker of Finerenone exposure and metabolic activity. M1 is the most abundant of the three main naphthyridine metabolites found in human plasma, accounting for 48.9% of these derivatives. frontiersin.org Crucially, M1 has a longer plasma half-life (approximately 8.4 hours) compared to the parent drug Finerenone (2-3 hours). swissmedic.ch This extended half-life suggests that M1 levels may provide a more stable and integrated measure of drug exposure over a dosing interval than the more rapidly fluctuating concentrations of Finerenone itself.

Furthermore, the formation of M1 is highly dependent on CYP3A4 activity, which is a major route of first-pass metabolism for Finerenone. nih.govswissmedic.ch Therefore, the plasma concentration of M1, or the metabolite-to-parent drug ratio, could serve as a phenotypic biomarker for an individual's CYP3A4 metabolic capacity in the context of Finerenone treatment. Monitoring M1 levels could help identify patients with altered metabolism due to genetic polymorphisms or drug-drug interactions. nih.gov Studies have also shown that renal impairment has a slightly greater impact on the exposure of M1 than on Finerenone, indicating its potential utility in monitoring drug disposition in specific patient populations. tga.gov.au Unlike its parent compound, M1 is considered pharmacologically inactive, meaning its use as a biomarker would reflect exposure without confounding therapeutic effects. researchgate.netnih.govnih.gov

Table 1: Pharmacokinetic Properties of Finerenone and its Major Metabolites

Compound t½ (Half-life) Key Metabolic Enzymes Plasma Protein Binding (unbound fraction) Notes
Finerenone 2-3 hours swissmedic.ch CYP3A4 (~90%), CYP2C8 (~10%) nih.govdrugbank.com ~8.3% - 10% swissmedic.ch Subject to significant first-pass metabolism. swissmedic.ch
Metabolite M1 ~8.4 hours swissmedic.ch Formed by CYP3A4/2C8 nih.govdrugbank.com ~5.8% - 6% swissmedic.ch Pharmacologically inactive; major metabolite in plasma. researchgate.netfrontiersin.org
Metabolite M2 ~6.3 hours swissmedic.ch Formed from M1 nih.gov ~15% - 17.4% swissmedic.ch Pharmacologically inactive. nih.gov

| Metabolite M3 | ~5.9 hours swissmedic.ch | Formed from M2 nih.gov | ~67.8% - 82% swissmedic.ch | Pharmacologically inactive. nih.gov |

Application of Systems Pharmacology and Modeling to Predict this compound Dynamics

Systems pharmacology, which integrates computational modeling with experimental data, has already been applied to understand the pharmacokinetics of Finerenone. nih.gov Specifically, models have been developed to simulate and validate the contribution of CYP3A4 to Finerenone's clearance and to predict the magnitude of drug-drug interactions (DDIs) with CYP3A4 inhibitors. nih.gov These models successfully predicted changes in the plasma concentrations of Finerenone and its metabolites M1, M2, and M3 when co-administered with inhibitors like erythromycin. nih.gov

A promising future direction is the development of more sophisticated and specific physiologically based pharmacokinetic (PBPK) models focused on M1 dynamics. Such models could be refined to predict how M1 concentrations change across diverse populations and under various conditions, such as different degrees of renal or hepatic impairment. tga.gov.aueuropa.eu By incorporating data on enzyme kinetics, transporter activity, and patient-specific factors (e.g., genetics, organ function), these models could simulate the formation and elimination of M1 with greater precision. This would be invaluable for prospectively identifying individuals at risk for altered metabolite exposure and for optimizing therapeutic strategies without the need for extensive clinical studies for every scenario.

Advanced Proteomics and Metabolomics Integration for Comprehensive Finerenone Metabolism Understanding

The fields of proteomics (the large-scale study of proteins) and metabolomics (the study of small molecule metabolites) offer powerful tools for obtaining a systems-level understanding of drug metabolism. researchgate.netresearchgate.net While these "omics" technologies have been used to study the pathophysiology of diabetic kidney disease—the condition Finerenone is approved to treat—their application to directly investigate Finerenone's metabolism is a key area for future research. researchgate.netplos.orgfrontiersin.org

Future studies could leverage proteomics to identify all the proteins that interact with or are modulated by Finerenone and its metabolites. This could confirm the roles of known enzymes like CYP3A4 and potentially uncover novel proteins involved in its transport and metabolism. nih.govdrugbank.com Concurrently, untargeted metabolomics could be applied to patient samples (plasma, urine) to create a comprehensive map of the metabolic changes that occur following Finerenone administration. This approach could lead to the discovery of new, previously uncharacterized metabolites of Finerenone or M1 and identify endogenous metabolic pathways affected by the drug. researchgate.net Integrating proteomic and metabolomic data would provide a holistic view of the biochemical network, elucidating the complete metabolic fate of Finerenone and M1 and potentially revealing new biomarkers for drug response or metabolic phenotype. researchgate.netfrontiersin.org

Table of Compounds

Compound Name
Amantadine
Amiloride
Aminophenazone
Amodiaquine
Amoxicillin
Amphetamine
Ampicillin
Amprenavir
Avanafil
Azacitidine
Azapropazone
Auranofin
Aurothioglucose
Carbamazepine
Coproporphyrin I
Coproporphyrin III
Cortisol
Eplerenone
Erythromycin
Esaxerenone
Finerenone
This compound
Finerenone metabolite M1a
Finerenone metabolite M1b
Finerenone metabolite M2
Finerenone metabolite M3
Finerenone metabolite M3a
Finerenone metabolite M4
Finerenone metabolite M5
Gemfibrozil
Omeprazole
Phenobarbital
Phenytoin
Rifampin
Rosuvastatin
Spironolactone

Q & A

How can Finerenone metabolite M1 be quantified in plasma matrices, and what validation methods ensure analytical accuracy?

Answer:
M1 quantification requires dual analytical approaches:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for parent compound differentiation and metabolite specificity .
  • HPLC with Liquid Scintillation Counting (HPLC-LSC) for radiolabeled studies, enabling total radioactivity assessment and metabolite profiling .
    Validation: Cross-referencing LC-MS/MS and HPLC-LSC data ensures precision. For example, in human plasma, M1 constituted 48.9% of total radioactivity AUC via HPLC-LSC, aligning with LC-MS/MS results (6.8% parent compound) .

What experimental models are suitable for assessing M1's inhibitory potential on drug transporters?

Answer:
Use transfected cell lines to evaluate transporter inhibition:

  • OATP1B1/1B3 inhibition: HEK293 cells expressing these transporters, with rosuvastatin as a probe substrate .
  • BCRP inhibition: MDCK-II cells overexpressing BCRP, monitored via mitoxantrone efflux .
    Key finding: M1 atropisomers (M1a/M1b) showed IC₅₀ values >30 µM for OATP1B1/1B3 and BCRP, indicating low DDI risk .

How can M1's atropisomers (M1α/M1β) be chromatographically resolved, and what ratios are observed in vivo?

Answer:

  • Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak IA) under reversed-phase conditions resolves M1α/M1β .
  • Species-specific ratios: In human plasma, M1α predominates (79.3% vs. 20.7% M1β). Recombinant CYP3A4 produces M1α:M1β = 95.7:4.3, while CYP2C8 yields 70.7:29.3 .

Why do species differences exist in M1 pharmacokinetics, and how do they impact toxicology studies?

Answer:
Comparative plasma profiles (Table 1):

SpeciesFinerenone (%)M1 (%)M2 (%)M3 (%)
Human7.148.921.59.0
Dog28.28.136.0<2
Rat>96Trace
Implications: Rats underrepresent M1 exposure, necessitating humanized models for toxicity profiling .

How do CYP polymorphisms influence M1 formation, and what in vitro models validate this?

Answer:

  • Recombinant CYP isoforms: CYP3A4 contributes 88–89% to finerenone clearance, while CYP2C8 contributes 10% .
  • Inhibition studies: Co-incubation with ketoconazole (CYP3A4 inhibitor) reduces M1 formation by >80% in human hepatocytes .

What analytical challenges arise in quantifying M1, and how are they mitigated?

Answer:

  • Isomer interference: Use orthogonal chromatography (HPLC + chiral columns) to separate M1α/M1β .
  • Detection limits: Radiolabeling ([¹⁴C]-finerenone) enhances sensitivity for low-abundance metabolites (e.g., M1β in urine: <1.5% of dose) .

How should drug-drug interaction (DDI) studies with M1 be designed?

Answer:

  • Perpetrator-drug model: Co-administer finerenone with CYP3A4 inhibitors (e.g., erythromycin) or inducers (e.g., rifampin) to assess M1 exposure shifts .
  • Transporter DDI: Evaluate OATP1B1/1B3 modulation using statins as substrates .

Does M1's chirality affect mineralocorticoid receptor (MR) binding?

Answer:
Pharmacodynamic assays:

  • MR binding: Neither M1α nor M1β showed activity up to 9 µM in MR reporter gene assays .
  • Off-target profiling: No activity against 156 kinases, GPCRs, or ion channels .

How is M1's metabolic stability validated in preclinical models?

Answer:

  • Human hepatocyte incubations: >50% metabolic turnover at 2 hours, with M1 as the dominant metabolite .
  • Microsomal stability: CYP3A4-selective inhibitors reduce M1 formation by >90%, confirming enzyme specificity .

What statistical methods analyze M1's exposure-response relationships in clinical trials?

Answer:

  • Noncompartmental analysis (NCA): Calculate AUC and Cmax using WinNonlin .
  • Population PK/PD: Covariate analysis (e.g., eGFR, body weight) via nonlinear mixed-effects modeling (NONMEM) .
  • Exposure-response: Logistic regression for albuminuria reduction (e.g., 23% risk reduction with finerenone 20 mg) .

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